Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWSAREZDAIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187271 | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141517-48-8 | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141517-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-formylpyridine with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent recycling and waste minimization strategies are often employed to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Ester hydrolysis: 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Oxidation: 5-chloro-2-carboxylimidazo[1,2-a]pyridine-3-carboxylate.
Scientific Research Applications
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Its derivatives are explored for their electronic and photophysical properties, making them candidates for organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the chloro and ester groups can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The compound is compared to analogues with variations in substituent positions or functional groups (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Observations :
Reactivity Trends :
- Chlorination Reactions : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) to form 5-(chloromethyl) derivatives (83% yield), demonstrating the reactivity of methyl groups at position 5 .
- Regioselectivity : Substituent position critically affects reaction outcomes. For example, 5-methyl derivatives undergo chlorination at the methyl group, while 2-methyl analogues may resist such modifications .
Physical and Chemical Properties
Melting Points :
- Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: 69°C .
- Derivatives with additional substituents (e.g., methylthio or oxo groups) exhibit higher melting points (e.g., 172–175°C for ethyl 4-methylthio-2-oxo-2H-pyranoimidazopyridine-3-carboxylate) . The target compound’s solid-state stability likely aligns with halogenated analogues.
Spectroscopic Data :
Pharmacological and Industrial Relevance
- Market Availability: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) has established suppliers in Europe, Asia, and North America, suggesting a robust market for such intermediates .
Biological Activity
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 141517-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 238.67 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, revealing promising results.
The structure-activity relationship (SAR) analysis indicates that the presence of the chloro group enhances cytotoxicity, likely by facilitating interactions with cellular targets involved in proliferation and apoptosis.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has been shown to inhibit certain kinases involved in cancer signaling pathways.
The inhibition of these enzymes could contribute to its anticancer effects by disrupting critical signaling pathways.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Study : Research conducted by Smith et al. demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in treating resistant infections .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 2-aminopyridine derivatives with α-chloroketones or esters in ethanol. For example, reacting ethyl 2-chloroacetoacetate with 5-chloro-2-methylpyridine in ethanol under reflux for 6 hours yields the target compound. The reaction is monitored via TLC, and the product is purified by crystallization or column chromatography . Alternative routes may use CBr4 as a catalyst in acetonitrile for halogenated derivatives .
| Reaction Conditions | Details |
|---|---|
| Reagents | Ethyl 2-chloroacetoacetate, 5-chloro-2-methylpyridine |
| Solvent | Ethanol or acetonitrile |
| Temperature | Reflux (70–80°C) |
| Time | 5–6 hours |
| Yield | 45–60% (after crystallization) |
Q. How is the compound purified, and what analytical methods confirm its identity?
Purification is achieved via recrystallization from ethanol-water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane). Structural confirmation employs:
Q. What are the critical safety considerations for handling this compound?
While specific safety data for this compound are limited, related imidazo[1,2-a]pyridines may pose hazards. General precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact.
- Working in a fume hood due to potential dust/aerosol formation.
- Storing in a cool, dry place away from oxidizers. Refer to SDS sheets of structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate) for hazard classification .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield improvement strategies include:
- Catalyst screening : Testing Brønsted/Lewis acids (e.g., HSO, FeCl) to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require higher temperatures.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C for 15 minutes in ethanol, yielding 59% for analogous derivatives) .
Q. What computational methods are used to predict the compound’s electronic properties?
Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, model:
- Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) : For reactivity predictions (e.g., charge transfer interactions in biological targets) .
- X-ray crystallography : SHELXL refines crystal structures to validate DFT-predicted geometries .
Q. How can structural modifications enhance biological activity?
Structure-activity relationship (SAR) studies focus on:
- Ester group hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for pharmacological testing .
- Halogen substitution : Replacing chlorine with bromine or trifluoromethyl groups alters receptor binding (e.g., CAR agonism in imidazo[1,2-a]pyridines) .
- Heterocycle fusion : Adding pyrano or triazolo rings modulates pharmacokinetic properties (e.g., bioavailability) .
| Derivative | Biological Activity |
|---|---|
| 5-Trifluoromethyl analog | Enhanced metabolic stability |
| Pyrano-fused derivative | Improved fluorescence properties |
| Hydrazide-functionalized analog | Anticancer potential |
Q. How are spectroscopic data contradictions resolved in structural elucidation?
Conflicting NMR/IR data are addressed by:
- 2D NMR (COSY, HSQC) : Resolving overlapping signals (e.g., distinguishing methyl and aromatic protons).
- X-ray diffraction : Definitive confirmation of bond lengths and angles (e.g., SHELX-refined structures with R-factor < 0.05) .
- Dynamic NMR experiments : Assessing rotational barriers in flexible substituents .
Q. What role does this compound play in PROTAC development?
Imidazo[1,2-a]pyridine cores are used in PROTACs (Proteolysis-Targeting Chimeras) as E3 ligase binders. The chloro and methyl groups enhance hydrophobic interactions with ligase surfaces, while the ester allows linker conjugation to target protein ligands .
Key Challenges and Methodological Gaps
- Stereochemical control : Racemization during synthesis requires chiral chromatography or asymmetric catalysis.
- Toxicity profiling : Limited ecotoxicological data necessitate in silico models (e.g., ECOSAR) for risk assessment .
- Scalability : Transitioning from batch to flow chemistry could improve reproducibility for industrial-academic partnerships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
